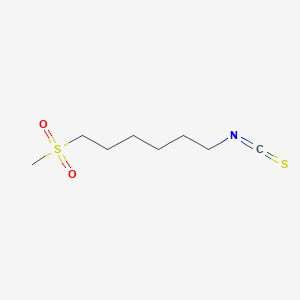

1-Isothiocyanato-6-(methylsulfonyl)-hexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-6-methylsulfonylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJXLUXFLFBKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346619 | |

| Record name | 1-Isothiocyanato-6-(methylsulfonyl)-hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167963-03-3 | |

| Record name | 1-Isothiocyanato-6-(methylsulfonyl)-hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 1 Isothiocyanato 6 Methylsulfonyl Hexane

Methodologies for the Controlled Chemical Synthesis of 1-Isothiocyanato-6-(methylsulfonyl)-hexane

The primary route for the synthesis of this compound involves the oxidation of its direct precursor, 1-isothiocyanato-6-(methylsulfinyl)-hexane (6-MSITC). This process requires a controlled oxidation step to convert the sulfoxide (B87167) group into a sulfone group.

A general and effective method for the oxidation of sulfoxides to sulfones is the use of oxidizing agents such as peroxy acids. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this type of transformation. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or chloroform, at controlled temperatures to ensure selectivity and avoid unwanted side reactions.

The synthesis can be envisioned as a two-stage process:

Formation of the Isothiocyanate Group: The synthesis often starts from a corresponding primary amine. A widely used method for converting a primary amine to an isothiocyanate is through the reaction with thiophosgene (B130339) (CSCl₂) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide. lktlabs.com This reaction proceeds via a dithiocarbamate (B8719985) intermediate which then decomposes to the isothiocyanate.

Oxidation of the Sulfur Moiety: Once the isothiocyanate functionality is in place on the hexane (B92381) chain containing a methylsulfinyl group, the subsequent step is the oxidation of the sulfoxide.

A plausible synthetic scheme is outlined below:

Alternatively, the oxidation of the sulfur atom can be performed at an earlier stage of the synthesis, for example, on a precursor like 6-(methylthio)hexylamine, to first form 6-(methylsulfonyl)hexylamine, which is then converted to the final isothiocyanate product.

Exploration of Precursor Compounds and Their Role in Synthetic Pathways

The synthesis of this compound relies on key precursor compounds. The most significant precursor is 1-isothiocyanato-6-(methylsulfinyl)-hexane (6-MSITC) , a naturally occurring isothiocyanate found in wasabi (Wasabia japonica). google.comwikipedia.org 6-MSITC serves as the direct substrate for the oxidation step that yields the target sulfonyl compound. lktlabs.com

The synthesis of 6-MSITC itself starts from more fundamental precursors. A common starting material is 6-(methylthio)hexylamine . This precursor contains the basic carbon skeleton and the initial sulfur functionality. The synthesis from this point involves two main transformations:

Oxidation to the Sulfoxide: The methylthio group of 6-(methylthio)hexylamine is oxidized to a methylsulfinyl group. This can be achieved using a mild oxidizing agent, such as hydrogen peroxide in acetone. google.com

Formation of the Isothiocyanate: The amino group of the resulting 6-(methylsulfinyl)hexylamine is then converted to the isothiocyanate group. As mentioned earlier, this can be accomplished using reagents like thiophosgene or by the decomposition of a dithiocarbamate salt. lktlabs.com

Another key precursor is 6-chloro-1-(methylthio)hexane , which can be used to introduce the amine functionality through nucleophilic substitution with an amine source, leading to the formation of 6-(methylthio)hexylamine.

The following table summarizes the key precursors and their roles:

| Precursor Compound | Role in Synthesis |

| 1-Isothiocyanato-6-(methylsulfinyl)-hexane (6-MSITC) | Direct precursor for oxidation to the final product. lktlabs.com |

| 6-(Methylsulfinyl)hexylamine | Precursor for the formation of the isothiocyanate group in 6-MSITC. google.com |

| 6-(Methylthio)hexylamine | Starting material for the synthesis of 6-MSITC via oxidation and isothiocyanate formation. |

| 6-Chloro-1-(methylthio)hexane | Precursor for the synthesis of 6-(methylthio)hexylamine. |

Generation and Analysis of Structural Analogs and Oxygen-Atom-Modified Derivatives (e.g., 1-Isothiocyanato-6-(methylsulfenyl)-hexane)

The generation of structural analogs of this compound is crucial for structure-activity relationship studies. These analogs can be created by modifying the oxidation state of the sulfur atom or by altering the length of the alkyl chain.

Oxygen-Atom-Modified Derivatives:

A key oxygen-atom-modified derivative is 1-isothiocyanato-6-(methylsulfenyl)-hexane (also known as 1-isothiocyanato-6-(methylthio)-hexane). scbt.comcaymanchem.com This compound represents the sulfide (B99878) analog of the target sulfonyl compound.

The synthesis of 1-isothiocyanato-6-(methylsulfenyl)-hexane can be achieved from 6-(methylthio)hexylamine by direct conversion of the amine group to an isothiocyanate using methods such as reaction with thiophosgene, without the oxidation step. researchgate.net

A study by Noshita et al. described the synthesis of a series of isothiocyanate analogs based on 6-MSITC to investigate their biological activities. nih.govglpbio.com This included the synthesis of 1-isothiocyanato-6-(methylthio)hexane. nih.govglpbio.com

Analysis of Analogs:

The characterization of these synthesized analogs typically involves a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds, including the presence of the isothiocyanate group and the oxidation state of the sulfur atom.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compounds and to confirm their elemental composition.

Infrared (IR) Spectroscopy: The characteristic strong and broad absorption band for the isothiocyanate group (-N=C=S) is typically observed in the range of 2050-2275 cm⁻¹.

The table below provides a comparison of the key oxygen-atom-modified derivatives of the hexane isothiocyanate backbone.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Oxidation State of Sulfur |

| 1-Isothiocyanato-6-(methylsulfenyl)-hexane | C₈H₁₅NS₂ | 189.34 | Sulfide |

| 1-Isothiocyanato-6-(methylsulfinyl)-hexane | C₈H₁₅NOS₂ | 205.34 | Sulfoxide |

| This compound | C₈H₁₅NO₂S₂ | 221.34 | Sulfone |

Molecular and Cellular Pharmacology of 1 Isothiocyanato 6 Methylsulfonyl Hexane

General Principles of Isothiocyanate-Mediated Cellular and Molecular Interventions

Isothiocyanates (ITCs) are a class of naturally occurring compounds recognized for their significant biological activities. mdpi.com The defining feature of these molecules is the highly reactive electrophilic isothiocyanate group (-N=C=S), which is central to their molecular interactions within a cell. mdpi.com Upon entering a cell, often by diffusion across the membrane, ITCs readily react with intracellular thiols, most notably glutathione (B108866) (GSH). researchgate.netmdpi.comnih.gov This conjugation, which can be catalyzed by glutathione S-transferase (GST) enzymes, is a primary mechanism for ITC accumulation within cells. researchgate.net

The depletion of intracellular GSH and the direct interaction with protein-bound sulfhydryl groups allow ITCs to modulate a wide array of cellular processes. mdpi.comresearchgate.net These interventions include the regulation of inflammatory pathways, the induction of phase II detoxification enzymes, and the activation of antioxidant responses. mdpi.comnih.gov ITCs can influence cell cycle progression, trigger programmed cell death (apoptosis), and modulate autophagy. nih.govmdpi.com Their ability to interact with numerous protein targets underpins their capacity to affect multiple signaling cascades that are critical for cell survival, proliferation, and homeostasis. nih.govnih.gov The specific biological outcomes of ITC activity are often dependent on the compound's structure, including the nature of the side chain attached to the isothiocyanate moiety, which influences its lipophilicity and reactivity. researchgate.net

Identification and Characterization of Intracellular Targets and Signaling Cascades

1-Isothiocyanato-6-(methylsulfonyl)-hexane is a synthetic isothiocyanate, derived from its naturally occurring precursor, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), found in wasabi (Wasabia japonica). researchgate.netlktlabs.com Research into this compound and its close analogues has revealed specific interactions with intracellular targets and the modulation of key signaling pathways that govern cellular fate.

The cell cycle is a tightly regulated process that ensures the fidelity of cell division, with checkpoints that can halt progression in response to cellular stress or damage. nih.govmdpi.com A common mechanism of action for many anticancer agents is the induction of cell cycle arrest, preventing the proliferation of malignant cells. mdpi.comnih.gov

This compound and its precursor 6-MSITC have been shown to interfere with cell cycle progression, specifically by inducing an arrest at the G2/M phase. researchgate.netlktlabs.com

In human pancreatic cancer cells, treatment with this compound resulted in a significant accumulation of cells in the G2/M phase. lktlabs.com

Similarly, studies on human chronic myelogenous leukemia K562 cells demonstrated that 6-MSITC causes G2/M phase arrest. mdpi.com This arrest is associated with the upregulation of cyclin B1 and alterations in the expression of mitotic regulatory proteins. mdpi.com

In human colorectal cancer cells (both HCT116 p53+/+ and p53-/-), 6-MSITC was also found to cause cell cycle arrest in the G2/M phase, indicating this effect can occur independently of p53 status. researchgate.net

Other isothiocyanates, such as sulforaphane (B1684495), also induce G2/M arrest, typically through mechanisms involving the downregulation of key proteins like Cyclin B1. nih.govmdpi.com

Table 1: Effect of this compound and Related Compounds on Cell Cycle

| Compound | Cell Line | Effect | Reference(s) |

|---|---|---|---|

| This compound | Human Pancreatic Cancer | G2/M Phase Arrest | lktlabs.com |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Human Chronic Myelogenous Leukemia (K562) | G2/M Phase Arrest | mdpi.com |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Human Colorectal Cancer (HCT116) | G2/M Phase Arrest | researchgate.net |

| 6-(Methylsulfonyl)hexyl isothiocyanate (6-MITC) | Human Leukemia (HL-60) | G0/G1 Phase Arrest | nih.gov |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemopreventive agents exert their effects by selectively inducing apoptosis in cancer cells. Isothiocyanates are well-documented inducers of apoptosis through various signaling pathways. nih.gov

This compound and its analogues trigger apoptosis through mechanisms that often involve the mitochondria.

In human colorectal cancer cells, 6-MSITC induces apoptosis in a p53-independent manner. researchgate.netnih.gov The mechanism involves the disruption of mitochondrial function, characterized by an enhanced ratio of pro-apoptotic Bax to anti-apoptotic Mcl-1, leading to loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspase-3. nih.gov

In human leukemia cells, 6-MITC was shown to induce apoptosis, an effect triggered via an extrinsic pathway involving the activation of caspase-8. nih.gov

Studies on human breast cancer cells suggest that the pro-apoptotic effects of 6-MSITC may also involve the inhibition of the NF-κB pathway. lktlabs.com

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis. mdpi.comunibo.it Its role in cancer is complex, acting as a tumor suppressor in early stages but potentially promoting survival in established tumors. mdpi.comnih.gov

The compound 6-MITC has been identified as a modulator of autophagy.

In Jurkat and HL-60 leukemia cell lines, 6-MITC was found to induce autophagy, particularly at higher concentrations. mdpi.comnih.gov This was evidenced by the formation of autophagosomes. mdpi.comunibo.it

The induction of autophagy by 6-MITC appears to be linked to an increase in intracellular reactive oxygen species (ROS). mdpi.comunibo.itnih.gov

In human chronic myelogenous leukemia K562 cells, 6-MITC was observed to induce cell death through the concurrent induction of both mitotic arrest and autophagy, highlighting a unique mode of action. mdpi.comsigmaaldrich.com

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cells. At low levels, they function as signaling molecules, but at high levels, they cause oxidative stress and damage to cellular components. mdpi.com

This compound and its related compounds exhibit a complex influence on ROS homeostasis.

Pro-oxidant Activity: In leukemia cells, 6-MITC treatment leads to a dose-dependent increase in intracellular ROS levels. mdpi.comnih.gov This increase in ROS, particularly hydrogen peroxide, is suggested to be a primary trigger for the induction of autophagy. unibo.it

Antioxidant Activity: Conversely, in other contexts, these compounds show antioxidant effects. In striatal cultures, 6-MSITC activates the Nrf2 transcription factor, which is a master regulator of the antioxidant response, leading to increased levels of protective enzymes like heme oxygenase 1 (HO-1) and suppressing oxidative stress. mdpi.comlktlabs.comnih.gov This activation of the Nrf2 pathway is considered essential for the neuroprotective effects of 6-MSITC. nih.govlktlabs.com

The anticancer activity of this compound is rooted in its ability to interfere with multiple signaling pathways that are fundamental for cancer cell proliferation and survival.

SOX2: In pancreatic cancer cells, this compound has been shown to inhibit SOX2 signaling, a pathway critical for maintaining cancer stem cell properties. lktlabs.comlktlabs.com

KRAS/BRAF: The Ras pathway, which includes KRAS and BRAF, is frequently mutated in cancers and drives proliferation. scilifelab.se While direct modulation by this compound is not fully detailed, the regulation of downstream pathways like MAPK and PI3K/AKT is a key mechanism for ITCs to counteract the effects of Ras pathway activation.

PI3K/AKT: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism that is often hyperactivated in cancer. mdpi.comnih.gov Studies show that 6-MSITC can inhibit this pathway by decreasing the level of phosphorylated AKT in a dose-dependent manner, which contributes to its pro-apoptotic effects. mdpi.comnih.gov

JAK2/STAT3: The JAK2/STAT3 pathway is a critical signaling cascade for cytokines and growth factors, and its aberrant activation is linked to inflammation and cancer. frontiersin.org Research demonstrates that 6-MSITC suppresses the expression of inflammatory mediators by inhibiting the JAK2-mediated signaling cascade. nih.govnih.gov This includes the inhibition of the JAK2/STAT3 pathway in lipopolysaccharide-stimulated macrophages. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): The MAPK pathways (including ERK, p38, and JNK) regulate a wide range of cellular processes, including inflammation and proliferation. mdpi.comnih.gov 6-MSITC has been found to suppress all three of these major MAPK pathways, thereby blocking the expression of inflammatory enzymes like COX-2 and iNOS. mdpi.comnih.govnih.gov

Inflammasome Pathways: Inflammasomes are multiprotein complexes that trigger inflammation in response to pathogens and cellular stress. nih.gov The stereoisomer (R)-6-HITC has been shown to inhibit both the canonical (NLRP3, caspase-1) and noncanonical (caspase-11) inflammasome signaling pathways in macrophages. nih.gov

Table 2: Summary of Signaling Pathway Interventions

| Pathway | Effect of Compound | Target Cell/System | Reference(s) |

|---|---|---|---|

| SOX2 | Inhibition | Pancreatic Cancer Cells | lktlabs.comlktlabs.com |

| PI3K/AKT | Inhibition (decreased p-AKT) | Breast Cancer Cells | mdpi.comnih.gov |

| JAK2/STAT3 | Inhibition | Murine Macrophages | nih.govnih.gov |

| MAPKs (ERK, p38, JNK) | Inhibition | Murine Macrophages | mdpi.comnih.govnih.gov |

| Inflammasome | Inhibition | Murine Macrophages | nih.gov |

| NF-κB | Inhibition | Breast Cancer Cells | lktlabs.comresearchgate.net |

Modulation of Enzymatic Activities (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Glycogen Synthase Kinase-3β (GSK-3β), Cytochrome P450, Phase II Enzymes)

The enzymatic modulation by this compound, a synthetic derivative of the naturally occurring 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), is an area of active research. While much of the existing literature focuses on its sulfinyl analog, these studies provide a framework for understanding its potential activities.

The related compound, 6-MITC, has demonstrated potent anti-inflammatory properties by inhibiting key enzymes. It strongly suppresses the expression of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) in macrophages. mdpi.comnih.govlktlabs.com This suppression occurs at the transcriptional level, preventing the production of inflammatory mediators. mdpi.comnih.gov Specifically, 6-MITC has been shown to inhibit iNOS expression in lipopolysaccharide (LPS)-activated murine macrophages in a dose-dependent manner. nih.gov In ex vivo models using LPS-stimulated murine peritoneal macrophages, 6-MITC's enantiomer, (R)-6-HITC, also downregulated pro-inflammatory enzymes including iNOS and COX-2. researchgate.netnih.govnih.gov

Furthermore, 6-MITC has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). lktlabs.comnih.gov Studies suggest that 6-MITC alleviates inflammation in models of inflammatory bowel disease by inhibiting the GSK-3β/NF-κB signaling pathway. researchgate.netnih.govbond.edu.au Computational models indicate that 6-MITC may act competitively to inhibit GSK-3β at its ATP-binding site. researchgate.net

Regarding Phase II detoxifying enzymes, the analog 6-MITC is known to be a potent inducer. mdpi.com It upregulates the expression of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) through the activation of the Nrf2 pathway. mdpi.comnih.gov Information specifically detailing the effects of this compound on Cytochrome P450 enzymes is not extensively covered in the available research.

Transcriptional Factor Regulation and Gene Expression Modulation (e.g., Nuclear factor E2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB))

The regulation of transcription factors is a critical mechanism through which isothiocyanates exert their biological effects. The activity of this compound is understood in the context of its class and its closely related analog, 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC).

Nuclear factor E2-related factor 2 (Nrf2): The Nrf2 pathway is a primary target for many isothiocyanates, leading to the expression of cytoprotective and antioxidant genes. The analog 6-MITC is a known activator of the Nrf2-antioxidant response element (ARE) pathway. mdpi.comfrontiersin.org It enhances Nrf2-mediated gene expression by stabilizing the Nrf2 protein. nih.gov This is achieved by modifying Keap1, a protein that targets Nrf2 for degradation, thereby inhibiting Nrf2 ubiquitination and extending its half-life from approximately 11.5 to 35.2 minutes. nih.gov This leads to the accumulation of Nrf2 in the nucleus, augmented binding to the ARE, and subsequent induction of cytoprotective genes like NQO1 and heme oxygenase 1 (HO-1). lktlabs.commdpi.comnih.gov In ex vivo models, 6-MITC has been shown to activate the Nrf2/HO-1 axis in murine peritoneal macrophages. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is central to inflammatory responses, and its inhibition is a key anti-inflammatory strategy. The analog 6-MITC has been shown to inhibit the NF-κB pathway to promote the apoptosis of breast cancer cells. mdpi.comresearchgate.netnih.gov In TNF-α-stimulated human oral epithelial cells, 6-MITC suppressed IL-6 and CXCL10 production by inhibiting the activation of NF-κB and STAT3 pathways. researchgate.netmdpi.com This inhibition involves preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB. nih.govmdpi.com However, some studies in macrophage cell lines suggest that 6-MITC's inhibitory effect on inflammatory factors can occur without affecting IκBα degradation or the nuclear translocation of the p65 subunit, indicating multiple or cell-type-specific mechanisms of action. nih.gov The inhibition of GSK-3β by 6-MITC is also linked to the subsequent inhibition of NF-κB signaling. researchgate.netnih.gov

Mechanisms of Protein Modification by Isothiocyanates

The biological activity of isothiocyanates, including this compound, is fundamentally linked to the chemical reactivity of the isothiocyanate (-N=C=S) functional group. This group acts as an electrophile, readily reacting with nucleophilic groups within the cell.

The primary mechanism of protein modification involves the reaction of the central carbon atom of the isothiocyanate group with the sulfhydryl (thiol) groups of cysteine residues in proteins. This covalent interaction results in the formation of a dithiocarbamate (B8719985) conjugate. This modification can alter the protein's structure and function, leading to the modulation of signaling pathways and enzymatic activities.

The ability of isothiocyanates to modify proteins like Keap1 is central to their activation of the Nrf2 antioxidant pathway. nih.gov By binding to specific cysteine sensors on Keap1, isothiocyanates disrupt the Keap1-Nrf2 complex, preventing Nrf2 degradation and allowing it to translocate to the nucleus to activate gene expression. nih.gov The potency and specificity of different isothiocyanates are influenced by factors such as the structure of the side chain, which affects cellular uptake, lipophilicity, and interaction with target proteins. nih.gov For instance, research comparing 6-MITC with its analogs suggests that both the methylsulfinyl group and the length of the alkyl chain are important for its high inhibitory potency against inflammatory factors. nih.gov The substitution of the isothiocyanate group with a thiocyanate (B1210189) group was found to abolish this inhibitory activity, highlighting the critical role of the -N=C=S moiety. nih.gov

Spectrum of Biological Activities Elucidated in In Vitro and Ex Vivo Models

Antineoplastic Activities in Established Cancer Cell Lines (e.g., Human Chronic Myelogenous Leukemia (CML), Oral Squamous Cell Carcinoma, Pancreatic Adenocarcinoma, Breast Carcinoma Cells)

This compound (I7557) has demonstrated significant antineoplastic activities across various cancer cell lines, often in comparative studies with its naturally occurring analog, 6-MITC.

Human Chronic Myelogenous Leukemia (CML): The anti-cancer effects of this compound have been examined in human chronic myelogenous leukemia cells. researchgate.net Studies indicate that it may induce cell cycle arrest and apoptosis, contributing to its potential as an anti-leukemia agent. vulcanchem.com The related compound, 6-MITC, was found to inhibit the viability of K562 CML cells by inducing a unique mode of cell death involving the concurrent induction of mitotic arrest and autophagy. mdpi.comnih.gov

Oral Squamous Cell Carcinoma: In studies on human oral cancer cell lines SAS and OECM-1, this compound (I7557) effectively inhibited cell viability. nih.gov Its activity was comparable to that of 6-MITC, suggesting the addition of an oxygen atom to the sulfone moiety does not diminish its anti-cancer properties in this context. nih.gov

Pancreatic Adenocarcinoma: this compound (I7557) has shown potent activity against human pancreatic cancer cell lines PANC-1 and BxPC-3. nih.govsemanticscholar.org It successfully inhibited the viability of these cells, induced G2/M phase cell cycle arrest, and promoted apoptosis. nih.gov Notably, this compound was also found to decrease the population of cancer stem cells, as measured by aldehyde dehydrogenase (ALDH) activity, and down-regulate the expression of proteins related to cancer stem cell signaling. nih.gov

Breast Carcinoma Cells: The parent compound, 6-MITC, has been shown to inhibit the proliferation of breast cancer cell lines, including MDA-MB-231, MDA-MB-453, and MCF-7. nih.govnih.gov It promotes apoptosis in these cells, potentially through the inhibition of the NF-κB and PI3K/AKT pathways. mdpi.comnih.gov While direct studies on this compound in breast cancer cells are less detailed in the provided data, its efficacy in other cancer types suggests it holds potential in this area as well.

Table 1: Antineoplastic Effects of this compound (I7557) and its Analog (6-MITC) in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Observed Effects | Citations |

|---|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 6-MITC | Inhibition of viability, mitotic arrest, autophagy. | mdpi.comnih.gov |

| SAS, OECM-1 | Oral Squamous Cell Carcinoma | I7557 | Inhibition of cell viability. | nih.gov |

| PANC-1, BxPC-3 | Pancreatic Adenocarcinoma | I7557 | Inhibition of viability, G2/M arrest, apoptosis, reduction of cancer stem cells. | nih.govsemanticscholar.org |

| MDA-MB-231, MCF-7 | Breast Carcinoma | 6-MITC | Inhibition of proliferation, apoptosis induction, NF-κB pathway inhibition. | mdpi.comnih.govnih.gov |

Anti-inflammatory Responses in Immune Cell Systems (e.g., Macrophage Modulation, Pro-inflammatory Cytokine Suppression)

The anti-inflammatory properties of isothiocyanates are well-documented, primarily through studies of the analog 6-MITC. These compounds significantly modulate the response of immune cells, particularly macrophages.

In various macrophage cell models, 6-MITC demonstrates a strong ability to suppress the production of pro-inflammatory mediators. nih.gov It inhibits the expression of iNOS and COX-2, thereby reducing the synthesis of nitric oxide and prostaglandins. nih.govmdpi.com This effect is often linked to the inhibition of upstream signaling pathways, including MAPKs. nih.gov

Furthermore, 6-MITC effectively suppresses the secretion of key pro-inflammatory cytokines. In LPS-stimulated murine peritoneal macrophages, it has been shown to reduce the production of IL-1β, IL-6, and TNF-α. researchgate.netnih.govnih.govmdpi.com In TNF-α-treated human oral epithelial cells, 6-MITC also inhibited the production of IL-6 and the chemokine CXCL10. mdpi.comresearchgate.net This cytokine suppression is mediated by the inhibition of critical transcription factors like NF-κB and STAT3. researchgate.netmdpi.com Recent ex vivo studies using (R)-6-HITC, an enantiomer of 6-MITC, confirmed the suppression of a broad range of pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, IL-18, and TNF-α in macrophages. researchgate.netnih.govnih.gov

Table 2: Anti-inflammatory Activity of 6-methylsulfinyl-hexyl isothiocyanate (6-MITC)

| Cell System | Stimulus | Effect of 6-MITC | Mechanism | Citations |

|---|---|---|---|---|

| Murine Macrophages | LPS | ↓ iNOS, COX-2, NO | Inhibition of MAPK and Jak2/JNK pathways. | nih.govnih.govmdpi.com |

| Murine Peritoneal Macrophages | LPS | ↓ IL-1β, IL-6, TNF-α | Inhibition of JAK2/STAT3, MAPK, and inflammasome pathways. | researchgate.netnih.govnih.gov |

| Human Oral Epithelial Cells | TNF-α | ↓ IL-6, CXCL10 | Inhibition of STAT3 and NF-κB activation. | mdpi.comresearchgate.netmdpi.com |

Immunomodulatory Effects on Dendritic Cell Differentiation and Function

This compound (I7557) has demonstrated notable immunomodulatory activities, specifically by influencing the differentiation and function of dendritic cells (DCs). Dendritic cells are crucial antigen-presenting cells that link innate and adaptive immunity, and their maturation state determines whether they induce an immune response or tolerance.

In an in vitro study examining the differentiation of human CD14+ monocytes into dendritic cells, this compound was shown to induce a tolerogenic phenotype. researchgate.net Treatment with the compound during DC differentiation led to a reduction in the length and number of dendrites. researchgate.net

Furthermore, this compound affected the expression of key surface markers associated with DC maturation. It caused a dual effect on the expression of CD1a and the maturation marker CD83. researchgate.net The compound also inhibited the secretion of the regulatory cytokines IL-10 and TGF-β in a dose-dependent manner. researchgate.net By promoting a more immature or tolerogenic state in dendritic cells, this compound may help suppress immune responses, an effect that was validated in vivo where it helped prolong the survival of skin allografts. researchgate.net This suggests its potential as an immunosuppressant agent for managing transplant rejection. researchgate.net

Neuroprotective Mechanisms at the Cellular and Subcellular Level

There is currently no scientific literature available describing the neuroprotective mechanisms of this compound at the cellular or subcellular level. Research in this area has focused on related compounds such as 6-(methylsulfinyl)hexyl isothiocyanate. nih.gov

Antimicrobial Properties against Bacterial and Fungal Pathogens

Based on a review of published studies, there is no available data concerning the antimicrobial properties of this compound against bacterial or fungal pathogens.

Antiplatelet Aggregation Mechanisms

The scientific literature does not currently contain research on the antiplatelet aggregation mechanisms of this compound. Studies on antiplatelet activity have been conducted on its parent compound, 6-(methylsulfinyl)hexyl isothiocyanate. nih.govnih.gov

Chemopreventive Actions in Preclinical Cellular Models

The primary area of investigation for this compound has been its potential as a chemopreventive agent, specifically against human pancreatic cancer cells. lktlabs.comsemanticscholar.org In preclinical cellular models, this compound has demonstrated bioactivity against the growth of pancreatic cancer cells. semanticscholar.org

Research findings indicate that this compound exerts its anticancer effects through several mechanisms:

Inhibition of Cell Viability: The compound was shown to inhibit the viability of PANC-1 and BxPC-3 human pancreatic cancer cells. researchgate.net

Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest in the G2/M phase. lktlabs.comresearchgate.net This disruption of the normal cell division cycle is a key mechanism for inhibiting the proliferation of cancer cells.

Inhibition of Cancer Stem Cell Phenotypes: The compound was found to reduce the population of cancer stem cells (CSCs) in PANC-1 cells, as measured by aldehyde dehydrogenase (ALDH) activity. researchgate.net CSCs are believed to be crucial for tumor resistance to treatment and metastasis. semanticscholar.org

Modulation of CSC Signaling: At the molecular level, this compound was observed to inhibit the expression of the CSC signaling molecule SOX2 in PANC-1 cells. lktlabs.comresearchgate.net However, it did not affect the expression of other signaling proteins such as NOTCH1, ABCG2, Sonic hedgehog, or OCT4. semanticscholar.org

| Cell Line | Effect | Mechanism |

| PANC-1 | Inhibited cell viability | Induces G2/M phase cell cycle arrest |

| BxPC-3 | Inhibited cell viability | Induces apoptosis |

| PANC-1 | Reduced cancer stem cell population | Inhibits expression of SOX2 signaling molecule |

These findings suggest that this compound may act as a chemopreventive agent by targeting both the bulk of cancer cells and the more resilient cancer stem cell population within a tumor. researchgate.net

Antifouling and Repellent Activities in Aquatic Biological Systems

There are no studies in the existing scientific literature that investigate the antifouling or repellent activities of this compound in aquatic biological systems. Research into these properties has been performed on the related compound 1-isothiocyanato-6-(methylsulfenyl)-hexane. biocat.com

Antimutagenic Activity in Cellular Genotoxicity Assays

Currently, there is a lack of published research on the antimutagenic activity of this compound in cellular genotoxicity assays. Studies into the antimutagenic properties of related isothiocyanates have focused on 6-(methylsulfinyl)hexyl isothiocyanate. frontiersin.orgresearchgate.netnih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Structural Determinants Governing the Biological Efficacy of 1-Isothiocyanato-6-(methylsulfonyl)-hexane

The pharmacological profile of this compound is governed by two principal structural components: the isothiocyanate (-N=C=S) functional group and the 6-(methylsulfonyl)hexane side chain.

The Isothiocyanate (-N=C=S) Group : This functional group is a key electrophilic moiety responsible for the bioactivity of most isothiocyanates. mdpi.com The carbon atom of the -N=C=S group is highly reactive towards nucleophiles, such as the thiol groups (-SH) of cysteine residues in proteins. mdpi.com This reactivity allows isothiocyanates to form covalent bonds with target proteins, thereby modulating their function. This mechanism is central to their observed biological effects, including the activation of the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress. mdpi.comnih.govmdpi.com The interaction involves the isothiocyanate's electrophilic carbon attacking cysteine residues in the Keap1 protein, leading to the release and nuclear translocation of Nrf2. mdpi.comresearchgate.net

The 6-(methylsulfonyl)hexane Side Chain : This portion of the molecule dictates the compound's physicochemical properties, such as lipophilicity and polarity, which in turn influence its absorption, distribution, and interaction with cellular targets. The six-carbon alkyl chain provides a specific spatial arrangement and degree of flexibility, while the terminal methylsulfonyl group contributes to the molecule's polarity and hydrogen bonding capacity. SAR studies demonstrate that both the length of this chain and the nature of the sulfur-containing group are critical for optimizing biological potency. nih.govnih.gov

Impact of Sulfur Oxidation State on Pharmacological Potency and Specificity

The oxidation state of the sulfur atom in the hexyl side chain significantly influences the biological activity of isothiocyanate analogs. Comparative studies of this compound and its related compounds, differing only in the sulfur oxidation state, have revealed clear structure-activity relationships. researchgate.netresearchgate.net The three key analogs in this series are:

1-Isothiocyanato-6-(methylsulfenyl)-hexane (also known as I7447): A sulfide (B99878) with sulfur in its lowest oxidation state. researchgate.netresearchgate.net

1-Isothiocyanato-6-(methylsulfinyl)-hexane (also known as 6-MITC or 6-MSITC): A sulfoxide (B87167), which is the primary bioactive isothiocyanate found in Wasabi (Wasabia japonica). researchgate.netresearchgate.netmdpi.com

This compound (also known as I7557): A sulfone with sulfur in its highest oxidation state. researchgate.netresearchgate.net

| Compound Name | Common Name/Abbreviation | Sulfur Group | Oxidation State | Observed Biological Effects |

|---|---|---|---|---|

| 1-Isothiocyanato-6-(methylsulfenyl)-hexane | I7447 | Sulfide (-S-) | Low | Demonstrates differing effects on human oral cancer cells compared to its oxidized counterparts. researchgate.net Active against bacteria and fungi. glpbio.comcaymanchem.com |

| 1-Isothiocyanato-6-(methylsulfinyl)-hexane | 6-MITC, 6-MSITC | Sulfoxide (-S(O)-) | Intermediate | Induces cytotoxic, cytostatic, and cell differentiation effects in leukemic cell lines. researchgate.netmdpi.com Activates the Nrf2 pathway, providing cytoprotective and anti-inflammatory effects. nih.gov |

| This compound | I7557 | Sulfone (-S(O)₂-) | High | Inhibits SOX2 signaling, induces G2/M phase cell cycle arrest, and suppresses viability in pancreatic cancer cells. Shows distinct antitumor activity profiles. researchgate.net |

Role of Alkyl Chain Length and Other Substituents in Modulating Bioactivity

The length of the alkyl chain separating the isothiocyanate group from the terminal functional group is a crucial determinant of biological activity. nih.gov Research on various methylsulfinyl isothiocyanates has shown that inhibitory potency against inflammatory markers like COX-2 and iNOS expression increases with the elongation of the alkyl chain. nih.gov This suggests that the six-carbon (hexyl) chain in this compound is a key feature for its specific bioactivity.

Studies comparing isothiocyanates with different chain lengths (e.g., 4-carbon sulforaphane (B1684495), 2-MSITC, and 8-MSITC) confirm that chain length is important for inhibitory activity. nih.gov A general trend observed in studies of arylalkyl isothiocyanates is an increasing inhibition of NNK-induced lung neoplasia with increasing alkyl chain length. nih.gov While the phenyl moiety is not essential for this activity, as alkyl isothiocyanates also show strong inhibitory effects, the length of the carbon spacer is critical. researchgate.net

Furthermore, the nature of the substituent at the end of the alkyl chain is vital. Replacing the methylsulfinyl group in 6-MITC with other functional groups, such as a formyl, methylsulfanyl, or a simple methyl group, resulted in attenuated inhibitory activity against nitric oxide production in macrophages. nih.gov This indicates that the sulfonyl group in this compound, and the related sulfinyl group in 6-MITC, are not merely passive components but play an active role in the molecule's pharmacological effects, likely through specific polar interactions with target molecules.

Correlation of Physicochemical Descriptors with Biological Activities

The biological activities of this compound and its analogs are strongly correlated with their physicochemical properties, particularly lipophilicity (quantified as Log P) and polarity (related to the Polar Surface Area, PSA).

Partition Coefficient (Log P) : This value represents the lipophilicity of a compound, which affects its ability to cross cell membranes. Studies have shown that increasing the alkyl chain length in isothiocyanates increases their Log P value. nih.gov This enhanced lipophilicity may be directly related to the observed increase in the inhibitory potency of these compounds against inflammatory factors, as it facilitates better cell penetration and accumulation at the site of action. nih.gov

Polar Surface Area (PSA) : PSA is a measure of the surface sum over all polar atoms in a molecule and is a good predictor of drug transport properties. The oxidation state of the sulfur atom directly impacts the PSA. The sulfone group (-SO₂) in this compound is more polar and has a higher PSA than the sulfoxide (-SO) or sulfide (-S) groups in its analogs. Research has shown that substituting the methylsulfinyl group in 6-MITC with less polar groups, which have a lower PSA, leads to a decrease in biological activity. nih.gov This suggests that a certain degree of polarity conferred by the oxidized sulfur moiety is essential for optimal pharmacological potency.

| Structural Modification | Effect on Log P | Effect on PSA | Resulting Impact on Bioactivity |

|---|---|---|---|

| Increasing alkyl chain length | Increases (higher lipophilicity) | Relatively minor change | Generally increases inhibitory potency against inflammatory markers and lung neoplasia. nih.govnih.gov |

| Increasing sulfur oxidation (Sulfide → Sulfoxide → Sulfone) | Decreases (lower lipophilicity) | Increases (higher polarity) | Modulates potency and specificity; a certain level of polarity appears beneficial for activity against specific targets. nih.govresearchgate.netresearchgate.net |

| Substitution of methylsulfinyl with less polar groups (e.g., methyl) | Increases (higher lipophilicity) | Decreases (lower polarity) | Attenuates inhibitory activity against nitric oxide production. nih.gov |

Advanced Analytical Methodologies for the Research of 1 Isothiocyanato 6 Methylsulfonyl Hexane

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography, Thin Layer Chromatography)

Chromatography is a cornerstone for the separation and quantification of isothiocyanates. The choice between techniques like Gas Chromatography (GC) and Thin Layer Chromatography (TLC) depends on the volatility of the analyte and the specific requirements of the analysis.

Gas Chromatography (GC)

Gas chromatography is an ideal separation technique for identifying and determining volatile organic compounds, including long-chain isothiocyanates. mdpi.commdpi.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both quantification and structural confirmation. nih.gov

Researchers analyzing related alkyl isothiocyanates have noted that the thermal lability of these compounds requires careful optimization of GC parameters. mdpi.commdpi.com To prevent the degradation of the isothiocyanate moiety at high temperatures, a lower initial oven temperature and a splitless injection mode are often preferred. mdpi.com Dichloromethane (B109758) is frequently used as the extraction solvent for sample preparation prior to GC-MS analysis. mdpi.commdpi.com

Interactive Data Table: Typical GC-MS Parameters for Alkyl Isothiocyanate Analysis

The following table outlines a representative set of parameters for the analysis of alkyl isothiocyanates, adaptable for 1-isothiocyanato-6-(methylsulfonyl)-hexane.

| Parameter | Condition | Rationale |

| Column | Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or similar | Provides good resolution for volatile and semi-volatile compounds. mdpi.com |

| Injection Mode | Splitless | Prevents thermal degradation of the analyte and improves sensitivity. mdpi.com |

| Injector Temp. | 210 °C | A moderately low temperature to minimize analyte degradation. mdpi.com |

| Oven Program | Initial 35-40°C (hold 5 min), ramp 8°C/min to 210°C (hold 10 min) | Gradual temperature increase separates compounds by boiling point while minimizing thermal stress. mdpi.com |

| Carrier Gas | Helium | Inert gas standard for GC-MS applications. |

| Detector | Mass Spectrometer (MS) | Allows for positive identification based on mass-to-charge ratio and fragmentation patterns. mdpi.com |

Thin Layer Chromatography (TLC)

TLC offers a simpler, more rapid, and cost-effective method for the qualitative assessment and separation of isothiocyanates from reaction mixtures or extracts. nih.govresearchgate.net The technique is performed on plates coated with a thin layer of adsorbent material, typically silica (B1680970) gel. researchgate.net The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. For isothiocyanates, non-polar to moderately polar solvent systems are generally effective.

Interactive Data Table: Representative TLC Systems for Isothiocyanate Separation

This table presents common stationary and mobile phase combinations used for the chromatographic separation of isothiocyanates.

| Stationary Phase | Mobile Phase (Solvent System) | Application Notes |

| Silica Gel H | Toluene-Ethyl Acetate (3:1, v/v) | Suitable for identifying allyl isothiocyanate and other relatively non-polar ITCs. cabidigitallibrary.org |

| Silica Gel | Ethanol-Toluene (2:3, v/v) | A more polar system that can be used for separating a range of compounds. researchgate.net |

| Silica Gel 60 F254 | n-Hexane-Ethyl Acetate (9:1, v/v) | Used for the quantification of benzyl (B1604629) isothiocyanate, indicating applicability for other aromatic and aliphatic ITCs. |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric methods are indispensable for confirming the molecular structure of this compound and assessing its purity.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, is a primary tool for the structural elucidation of isothiocyanates. In electron ionization (EI) mode, the molecule is fragmented in a predictable manner, providing a characteristic "fingerprint." For this compound (Molecular Weight: 221.3 g/mol ), fragmentation would be expected to occur along the alkyl chain and adjacent to the sulfur atoms.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

This table shows potential fragmentation patterns and the corresponding mass-to-charge ratios (m/z) that could be observed in an EI-MS spectrum.

| Fragment Structure | Fragment Name / Description | Predicted m/z |

| [CH₃SO₂]⁺ | Methylsulfonyl cation | 79 |

| [CH₂(CH₂)₄NCS]⁺ | Cleavage alpha to the sulfonyl group | 142 |

| [NCS]⁺ | Isothiocyanate cation | 58 |

| [M - CH₃]⁺ | Loss of a methyl group | 206 |

| [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl group | 142 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most powerful method for unambiguous structural determination.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the methyl group of the sulfonyl moiety and the six methylene (B1212753) groups (-CH₂-) of the hexane (B92381) chain. The chemical shifts would be influenced by the adjacent electron-withdrawing sulfonyl and isothiocyanate groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A notable characteristic of isothiocyanates is the unusual signal for the carbon atom in the -N=C=S group. researchgate.net This signal is often very broad and of low intensity, sometimes described as "near-silent," due to quadrupolar broadening from the adjacent ¹⁴N nucleus and the molecule's structural flexibility. nih.govresearchgate.net Specialized techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively identify this carbon. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Predicted chemical shifts are estimated based on standard values for similar functional groups. The solvent is assumed to be CDCl₃.

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |

| CH₃-SO₂- | ~2.95 (s) | ~44.5 | Singlet for the methyl group. |

| -SO₂-CH₂- | ~3.05 (t) | ~55.0 | Methylene group adjacent to the sulfonyl group. |

| -CH₂-CH₂-NCS | ~3.55 (t) | ~45.0 | Methylene group adjacent to the isothiocyanate group. |

| Internal -CH₂- groups (4) | ~1.4-1.9 (m) | ~25-30 | Overlapping multiplets for the central part of the hexane chain. |

| -N=C=S | N/A | ~130-135 | Signal is typically broad and weak ("near-silent"). nih.govresearchgate.net |

Electrophoretic Approaches for Compound Characterization and Derivatization Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for the analysis of isothiocyanates. mdpi.com Since isothiocyanates are neutral molecules, they are not directly amenable to separation by electrophoresis. Therefore, a derivatization step is necessary to introduce a charge to the analyte. mdpi.comnih.gov

This is typically achieved by reacting the isothiocyanate with a nucleophilic, charged molecule. For instance, reagents like mercaptoacetic acid or N-acetyl-L-cysteine (NAC) react with the electrophilic carbon of the isothiocyanate group to form a thiocarbamate conjugate that carries a carboxylate group, rendering it negatively charged and suitable for CE analysis. mdpi.comacs.orgmostwiedzy.pl

This derivatization approach is particularly advantageous as it can allow for the simultaneous quantification of both the isothiocyanates and their glucosinolate precursors within a single analytical run, offering a comprehensive view of the system being studied. mdpi.com

Interactive Data Table: General Workflow for CE Analysis via Derivatization

This table outlines the principal steps involved in preparing and analyzing isothiocyanates using capillary electrophoresis.

| Step | Procedure | Purpose |

| 1. Sample Preparation | The sample containing the isothiocyanate is dissolved in a suitable buffer. | To prepare the analyte for the reaction. |

| 2. Derivatization | A derivatizing agent (e.g., mercaptoacetic acid or NAC) is added to the sample solution. mdpi.commostwiedzy.pl | To react with the isothiocyanate and attach a charged group. |

| 3. Incubation | The reaction mixture is incubated, sometimes with gentle heating, to ensure the reaction goes to completion. mostwiedzy.pl | To maximize the yield of the charged derivative. |

| 4. CE Analysis | The derivatized sample is injected into the capillary and subjected to an electric field for separation. | To separate the charged derivative from other components in the mixture. |

| 5. Detection | The separated components are detected, typically using a UV detector. | To quantify the amount of the derivatized isothiocyanate. |

Application of in Vitro and Ex Vivo Research Models in Compound Investigations

Utilization of Diverse Cancer Cell Lines for Mechanistic Studies

1-Isothiocyanato-6-(methylsulfonyl)-hexane has been the subject of multiple studies involving various cancer cell lines to determine its anticancer capabilities and underlying molecular mechanisms. Research has demonstrated its efficacy in inhibiting cancer cell growth and inducing cell death through several pathways.

The compound has been shown to suppress cell viability in pancreatic cancer cells. lktlabs.com Mechanistically, it induces cell cycle arrest at the G2/M phase and inhibits SOX2 signaling. lktlabs.com In leukemia cell lines, specifically Jurkat (T-cell leukemia) and HL-60 (promyelocytic leukemia), 6-MITC has been shown to exert cytotoxic and cytostatic effects. nih.govmdpi.com It effectively limits tumor growth by slowing the cell cycle in Jurkat cells and blocking it in HL-60 cells in a dose- and time-dependent manner. nih.gov

Furthermore, investigations have revealed that the compound's pro-apoptotic potential in these leukemia cells is triggered via an extrinsic pathway, evidenced by a significant increase in activated caspase-8. nih.gov In addition to apoptosis, 6-MITC induces autophagy, a catabolic process of cellular self-degradation, in both Jurkat and HL-60 cells. mdpi.com This autophagic activity may be linked to an observed increase in intracellular reactive oxygen species (ROS). mdpi.com The compound has also demonstrated the ability to induce cytodifferentiation of HL-60 cells into macrophage and granulocytic phenotypes. nih.gov Studies on human chronic myelogenous leukemia K562 cells also support the finding that the compound promotes autophagy. mdpi.com

| Cell Line | Cancer Type | Key Mechanistic Findings | Citations |

| Pancreatic Cancer Cells | Pancreatic Cancer | Suppresses cell viability; Induces G2/M phase cell cycle arrest; Inhibits SOX2 signaling. | lktlabs.com |

| Jurkat Cells | T-cell Leukemia | Exerts cytotoxic and cytostatic effects; Induces apoptosis via extrinsic pathway (caspase-8 activation); Slows cell cycle progression; Induces autophagy, potentially linked to increased ROS. | nih.govmdpi.com |

| HL-60 Cells | Promyelocytic Leukemia | Exerts cytotoxic and cytostatic effects; Induces apoptosis via extrinsic pathway; Blocks cell cycle; Induces cytodifferentiation; Induces autophagy. | nih.govmdpi.com |

| K562 Cells | Chronic Myelogenous Leukemia | Promotes autophagy. | mdpi.com |

Employing Immunological Cell Models (e.g., Murine Peritoneal Macrophages, Human Myeloid Dendritic Cells) for Immunomodulatory Research

The immunomodulatory properties of this compound have been explored using sophisticated cell models, particularly human myeloid dendritic cells (DCs). Dendritic cells are crucial for initiating immune responses, and modulating their function can influence immune tolerance. nih.gov

In a study investigating the effects of 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) and its derivatives, this compound (referred to as I7557) was tested on the differentiation and maturation of human myeloid dendritic cells in vitro. nih.gov The research found that I7557, at a concentration of 10 μM, inhibited the expression of the dendritic cell surface markers CD1a and CD83 without significantly affecting cell viability. nih.govresearchgate.net This compound also reduced the formation of dendrites at concentrations higher than 10 μM. researchgate.net

Furthermore, this compound exhibited a dual effect on T-cells, augmenting their activity and interferon-γ production at lower concentrations while causing suppression at higher concentrations. nih.govresearchgate.net These findings suggest that the compound can induce human DC differentiation towards a tolerogenic phenotype, which may be beneficial in preventing transplant rejection. nih.gov The study also noted that treatment with this compound resulted in an accumulation of regulatory T cells in the spleens of recipient rats in a skin allograft model. nih.gov

| Cell Model | Key Findings | Citations |

| Human Myeloid Dendritic Cells (DCs) | Inhibited expression of surface markers CD1a and CD83. | nih.govresearchgate.net |

| Reduced formation of dendrites at higher concentrations. | researchgate.net | |

| Showed a dual effect on T-cell and interferon-γ production (augmentation at low concentrations, suppression at high concentrations). | nih.govresearchgate.net | |

| Induced DC differentiation towards a tolerogenic phenotype. | nih.gov |

Investigation in Other Relevant Biological Assays (e.g., Antimicrobial Diffusion Assays, Blue Mussel Repellency Assays)

While many isothiocyanates are known for their broad biological activities, including antimicrobial effects, specific data for this compound from antimicrobial diffusion assays are not extensively detailed in the available scientific literature. sigmaaldrich.comresearchgate.netnih.gov Although the compound is noted to have antimicrobial properties as part of its general biochemical profile, specific studies employing methods like agar (B569324) disk or well diffusion to quantify its zone of inhibition against various microbial strains are not prominently reported. sigmaaldrich.commdpi.com

There were no research findings available in the searched literature regarding the use of this compound in blue mussel repellency assays.

Future Directions and Emerging Research Avenues for 1 Isothiocyanato 6 Methylsulfonyl Hexane

Identification of Novel Molecular Targets and Signaling Pathways

Initial studies have shown that 1-isothiocyanato-6-(methylsulfonyl)-hexane exerts its biological effects through mechanisms such as the induction of cell cycle arrest and apoptosis. smolecule.comvulcanchem.com Specifically, it has been observed to induce G2/M phase cell cycle arrest and suppress cell viability in human pancreatic cancer cells (PANC-1 and BxPC-3). lktlabs.comnih.gov Furthermore, the compound is known to promote autophagy and disrupt mitotic processes in cancer cells. vulcanchem.com A key molecular target identified is the inhibition of SOX2 signaling, a pathway implicated in cancer stem cell phenotypes. lktlabs.comnih.gov

Future research should aim to broaden our understanding of the molecular interactions of this compound. The signaling pathways modulated by the closely related natural compound, 6-MSITC, offer a roadmap for investigation. These pathways include:

MAPK Signaling Pathways: 6-MSITC has been shown to suppress all three major MAPK pathways (ERK, p38, and JNK), which are crucial in inflammatory responses. nih.gov Investigating whether this compound shares this capability could reveal its potential in inflammation-related pathologies.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. mdpi.com Given that this compound induces cell cycle arrest and apoptosis, exploring its effects on the PI3K/AKT/mTOR cascade is a logical next step. mdpi.comnih.gov

Nrf2/Keap1-ARE Pathway: The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. mdpi.comlktlabs.com The ability of isothiocyanates to activate this pathway is a hallmark of their chemopreventive activity. lktlabs.com Determining the efficacy of this compound as an Nrf2 activator is a critical area for future research.

NF-κB Pathway: The transcription factor NF-κB is a pivotal mediator of the inflammatory response and is involved in cancer development. lktlabs.com The parent compound, 6-MSITC, has been shown to inhibit NF-κB signaling, suggesting that the sulfonyl derivative may have similar anti-inflammatory and anticancer properties. lktlabs.comresearchgate.net

Exploration of Synergistic Interactions with Other Bioactive Compounds

The potential of this compound as a therapeutic agent could be significantly enhanced through combination therapies. Exploring synergistic interactions with other bioactive compounds can lead to more effective treatment strategies with potentially lower toxicity. Research on the related compound 6-MSITC has shown promising results in this area. For example, combined treatment with L-buthionine-S,R-sulfoximine (BSO), a glutathione (B108866) synthesis inhibitor, was found to deplete glutathione in tumor cells, sensitizing them to further treatment. nih.gov Subsequent treatment with glycyrrhetinic acid eradicated tumor cells with minimal damage to normal cells. nih.gov

This suggests a promising avenue for future research for this compound. Investigations should focus on identifying compounds that could work synergistically with it to enhance its anticancer effects.

| Potential Synergistic Agent | Observed/Potential Mechanism of Action | Potential Therapeutic Outcome | Reference |

|---|---|---|---|

| L-buthionine-S,R-sulfoximine (BSO) | Inhibition of glutathione (GSH) synthesis, leading to increased cellular oxidative stress. | Enhanced sensitization of tumor cells to the cytotoxic effects of the isothiocyanate. | nih.gov |

| Glycyrrhetinic Acid | Post-sensitization treatment that leads to the eradication of tumor cells. | Selective elimination of cancer cells with minimal toxicity to normal cells. | nih.gov |

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

Current research on this compound and its parent compound has utilized a range of in vitro models, primarily human cancer cell lines. nih.govmdpi.com These include leukemia (Jurkat, HL-60) and pancreatic cancer (PANC-1, BxPC-3) cell lines. nih.govnih.gov Additionally, ex vivo models, such as lipopolysaccharide-stimulated murine peritoneal macrophages, have been employed to study the anti-inflammatory effects of related isothiocyanates. researchgate.netresearchgate.net

While these models are valuable, future research would benefit from the development and application of more advanced systems to better recapitulate the complexity of human tissues and diseases. Such models could include:

3D Organoid Cultures: Patient-derived organoids could provide a more accurate platform to test the efficacy and mechanism of action of this compound in a setting that mimics the tumor microenvironment.

Co-culture Systems: Developing co-culture models that include immune cells, fibroblasts, and cancer cells would allow for the investigation of the compound's effects on cell-cell interactions and the tumor microenvironment.

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, offer a powerful in vivo platform to assess the therapeutic potential of the compound in a more clinically relevant context.

These advanced models will be instrumental in elucidating the detailed molecular mechanisms of this compound and in validating its therapeutic potential before moving towards clinical studies.

Interdisciplinary Research Perspectives in Phytochemical and Synthetic Compound Studies

The study of this compound is intrinsically interdisciplinary, bridging the fields of phytochemistry and synthetic medicinal chemistry. The compound is a synthetic derivative of a natural product, 6-MSITC, which is the major bioactive component of Wasabi (Wasabia japonica). lktlabs.comnih.govnih.gov This relationship provides a unique opportunity for a synergistic research approach.

Future research should leverage this connection. Insights gained from studying the natural phytochemical, 6-MSITC, can inform the investigation of its synthetic analogues. For example, understanding the structure-activity relationships of a series of natural isothiocyanates can guide the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Conversely, the study of synthetic compounds like this compound can provide valuable tools to probe biological pathways in a way that may not be possible with the natural product alone. The modification of the sulfinyl group to a sulfonyl group, for instance, alters the compound's chemical properties, which may influence its stability, cell permeability, and interaction with molecular targets. vulcanchem.com A comparative study of the biological activities of 6-MSITC and this compound could, therefore, yield crucial information about the role of the sulfur oxidation state in the bioactivity of this class of compounds. This interdisciplinary approach will be vital for fully realizing the therapeutic potential of both natural and synthetic isothiocyanates.

Q & A

Q. How does this compound differ from its sulfenyl and sulfinyl analogs in terms of molecular structure and bioactivity?

- Methodological Answer: The sulfonyl derivative (I7557) contains two oxygen atoms on the sulfur moiety, unlike the sulfenyl (no oxygen) and sulfinyl (one oxygen) analogs. This structural difference correlates with enhanced electrophilicity, impacting anticancer activity. For example, I7557 induces cytoplasmic vacuolization in leukemia cells at lower thresholds (IC = 12 µM) compared to sulfinyl derivatives (IC = 25 µM) .

Q. What chromatographic methods are optimal for separating and quantifying this compound in complex biological matrices?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and isocratic elution (acetonitrile:water = 70:30) achieves baseline separation. For tissue samples, liquid-liquid extraction with hexane:ethyl acetate (3:1) precedes analysis, with recovery rates >85% . GC-MS with electron ionization (70 eV) confirms identity via molecular ion peaks at m/z 235.37 .

Advanced Research Questions

Q. What mechanistic insights explain the differential induction of mitotic arrest and autophagy by this compound compared to its oxygen-varied analogs in leukemia models?

- Methodological Answer: I7557 disrupts tubulin polymerization 1.8-fold more potently than sulfinyl analogs, as shown by in vitro microtubule assembly assays. This correlates with sustained activation of AMPK (phosphorylation at Thr172) and ULK1 (Ser555), triggering concurrent mitotic arrest and autophagosome formation. Pharmacological inhibition of AMPK (Compound C, 10 µM) abrogates these effects in K562 cells .

Q. How do oxygen atom modifications on the methylsulfonyl group affect the compound's pharmacokinetic profile and target engagement in ex vivo inflammation models?

- Methodological Answer: Sulfonyl substitution improves metabolic stability (t = 4.2 h in murine plasma vs. 1.5 h for sulfinyl analogs) due to reduced CYP3A4-mediated oxidation. In LPS-induced inflammation models, I7557 reduces TNF-α production by 62% at 50 µM, mediated via direct inhibition of NF-κB p65 nuclear translocation (confirmed by immunofluorescence) .

Q. What experimental strategies resolve contradictory reports on the compound's cytotoxic thresholds across different cancer cell lines?

- Methodological Answer: Discrepancies arise from cell-specific redox environments. Standardized assays using N-acetylcysteine (5 mM) to quench ROS reveal that pancreatic cancer cells (PANC-1) exhibit resistance (IC shift from 18 µM to 42 µM), whereas leukemia cells (K562) remain sensitive. Transcriptomic profiling (RNA-seq) identifies differential expression of NRF2-regulated detoxification genes as a key variable .

Critical Research Gaps

- Structural Dynamics : Molecular docking studies are needed to map interactions between I7557 and β-tubulin isoforms.

- In Vivo Toxicity : Chronic exposure effects on hepatic CYP450 enzymes remain uncharacterized.

- Synergistic Combinations : Combinatorial screens with PARP inhibitors (e.g., olaparib) could exploit redox imbalance in resistant tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.